[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-2-19-11-5-3-10(4-6-11)16-8-9(7-12(16)17)15-13(14)18/h3-6,9H,2,7-8H2,1H3,(H3,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZFVZNIGGDSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for Core Intermediate Formation
Synthesis of 1-(4-Ethoxyphenyl)Pyrrolidin-5-One
The pyrrolidinone ring serves as the foundational scaffold. A widely adopted route involves Paal-Knorr cyclization , where γ-keto esters react with primary amines under acidic conditions. For this compound, 4-ethoxyaniline is condensed with levulinic acid derivatives (e.g., ethyl levulinate) in refluxing toluene with p-toluenesulfonic acid (PTSA) as a catalyst.
Alternative Approach :
A modified Micheal addition-cyclization sequence employs ethyl acrylate and 4-ethoxyaniline. The intermediate β-amino ester undergoes intramolecular cyclization in the presence of sodium ethoxide, yielding the pyrrolidinone core.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Toluene/Ethanol |
| Catalyst | PTSA/NaOEt |
| Temperature | 80–110°C |
| Yield | 65–78% |
Functionalization at the 3-Position: Amination Strategies
Introducing the amine group at the pyrrolidinone’s 3-position is critical for subsequent urea formation. Two dominant methods are employed:
Reductive Amination
The ketone group at the 3-position is converted to an imine using ammonium acetate, followed by reduction with sodium cyanoborohydride (NaBH3CN) in methanol. This method achieves 82–89% yields but requires strict anhydrous conditions.
Gabriel Synthesis
Phthalimide protection of the amine, followed by alkylation with 1,2-dibromoethane and subsequent hydrazinolysis, provides the primary amine. While less efficient (60–70% yield), this approach avoids over-reduction side reactions.
Urea Moiety Installation
Isocyanate Coupling
The most reliable method involves reacting 3-amino-1-(4-ethoxyphenyl)pyrrolidin-5-one with 4-nitrophenyl isocyanate in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the urea derivative.
Optimization Insight :
Advanced Methodological Innovations
One-Pot Tandem Synthesis
Recent advances combine pyrrolidinone formation and urea installation in a single pot. For example, levulinic acid, 4-ethoxyaniline, and potassium cyanate react under microwave irradiation (100°C, 30 min), achieving a 58% yield with reduced purification steps.
Flow Chemistry Approaches
Continuous flow systems enhance reproducibility for large-scale synthesis. A representative protocol:
Critical Analysis of Reaction Parameters
Characterization and Validation
Spectroscopic Confirmation
Applications and Derivatives
While the primary focus is synthesis, preliminary biological screening reveals acetylcholinesterase inhibition (IC50 = 2.12 µM for analog 4e ). Structural analogs with sulfonamide or methoxy substitutions show enhanced pharmacokinetic profiles.
Chemical Reactions Analysis
[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
The compound 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its applications in scientific research, particularly in pharmacology and drug development.
Pharmacological Properties
The compound has shown promise in various pharmacological studies, particularly due to its interactions with biological pathways:
- Anticancer Activity : Research indicates that compounds containing triazole and indole moieties exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Effects : The thioether group enhances the compound's ability to disrupt microbial membranes, making it a candidate for developing new antibiotics.
- Neuroprotective Properties : Studies suggest that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Cancer Treatment : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the proliferation of cancer cell lines through targeted action on specific signaling pathways .
- Antimicrobial Research : In a comparative study, the compound exhibited superior antimicrobial activity against resistant strains of bacteria compared to traditional antibiotics .
- Neuroprotection : Research indicated that the compound could reduce neuronal apoptosis in models of Alzheimer's disease by modulating oxidative stress pathways .
Research Opportunities
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects will be crucial for optimizing its therapeutic potential.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans will be essential for translating laboratory findings into clinical applications.
Potential Applications
- Drug Development : The unique structure of this compound makes it an attractive candidate for developing novel drugs targeting cancer and infectious diseases.
- Biomarker Discovery : Investigating how this compound interacts with metabolic pathways may reveal new biomarkers for disease diagnosis and progression.
Mechanism of Action
The mechanism of action of [1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.
Comparison with Similar Compounds
Substituent Variations on the Urea Moiety
The urea group in [1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can be modified to alter biological activity and physicochemical properties. Key analogs include:
Key Observations :
Modifications to the Pyrrolidinone Core
Variations in the pyrrolidinone ring or adjacent substituents significantly alter activity:
Key Observations :
Biological Activity
The compound [1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases play a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis. This article explores the biological activity of this compound, its mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a pyrrolidine ring, an ethoxy-substituted phenyl group, and a urea moiety, which contribute to its biological activity.
Research indicates that this compound acts primarily through the inhibition of ROCK1 and ROCK2. This inhibition can lead to:
- Reduced Cell Migration : By modulating the actin cytoskeleton.
- Decreased Cell Proliferation : Affecting pathways involved in cell cycle regulation.
Additionally, studies suggest that this compound may also exhibit antiacetylcholinesterase activity, indicating potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
Anticancer Activity
The compound has shown promising results in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Inhibition of proliferation |
| MCF7 (Breast Cancer) | 3.2 | Induction of apoptosis |
| HT29 (Colon Cancer) | 4.5 | Cell cycle arrest |
These findings indicate that this compound could be a candidate for further development as an anticancer agent.
Neuroprotective Activity
In addition to its anticancer properties, the compound has been evaluated for its neuroprotective effects:
| Assay | Result |
|---|---|
| Acetylcholinesterase Inhibition | IC50 = 2.5 µM |
| Neuroprotection in SH-SY5Y cells | Significant reduction in oxidative stress markers |
These results suggest that the compound may have therapeutic potential in neurodegenerative diseases by enhancing cholinergic signaling and reducing neuronal damage.
Case Studies
Several studies have explored the efficacy of this compound in vivo:
- Study on Tumor Growth Inhibition : In a xenograft model using A549 cells, treatment with the compound at a dose of 20 mg/kg resulted in a 50% reduction in tumor volume after four weeks compared to control groups.
- Neuroprotective Effects in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound significantly improved cognitive function as assessed by the Morris water maze test.
Q & A
Q. What are the optimized synthetic protocols for [1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea?
The synthesis involves three key steps:
- Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-keto acids or esters) under acidic/basic conditions (e.g., HCl or NaOH in refluxing ethanol) .
- Ethoxyphenyl substitution : Electrophilic aromatic substitution (EAS) using 4-ethoxyphenyl bromide with catalysts like FeCl₃ .
- Urea linkage : Reaction of an isocyanate intermediate with an amine (e.g., carbodiimide-mediated coupling) . Industrial scalability may employ flow chemistry to enhance yield (85–92% purity) and reduce side products .
Q. How is the structural integrity of this compound validated?
- X-ray crystallography : SHELXL refinement (via SHELX software) resolves bond lengths/angles and confirms the urea moiety’s planarity .
- Spectroscopic techniques :
- NMR : H and C NMR verify substituent positions (e.g., ethoxy group at δ 1.3 ppm for CH₃) .
- HRMS : Confirms molecular weight (C₁₃H₁₇N₃O₃, MW 275.29 g/mol) with <2 ppm error .
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme inhibition : Dose-response curves (IC₅₀) against targets like IRAK4 (e.g., IL-1β reduction in THP-1 cells) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction .
- Receptor binding : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) .
Advanced Research Questions
Q. How can computational modeling predict its binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with enzymes (e.g., IRAK4’s ATP-binding pocket) using flexible ligand sampling .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories (RMSD <2 Å indicates stable binding) .
- DFT calculations (Gaussian) : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
Q. What strategies resolve contradictions in pharmacological data (e.g., efficacy vs. toxicity)?
- Orthogonal assays : Cross-validate cytotoxicity (MTT) with caspase-3 activation (Western blot) to confirm apoptosis .
- Metabolic profiling : LC-MS identifies reactive metabolites (e.g., quinone intermediates) that may cause off-target effects .
- Structural analogs : Compare SAR with methoxy or fluoro derivatives to isolate toxicophores .
Q. How is crystallographic disorder addressed in its X-ray structure?
- SHELXL refinement : PART commands model disorder (e.g., ethoxyphenyl rotamers) with occupancy refinement .
- Twinned data : HKLF 5 format in SHELXL deconvolutes overlapping reflections in cases of pseudo-merohedral twinning .
- Validation tools : ROGUE plots in PLATON detect unresolved solvent molecules or missing hydrogen bonds .
Q. What SAR insights guide the design of more potent analogs?
- Substituent effects :
- Ethoxy → methoxy : Reduces logP (from 2.1 to 1.8) but lowers IRAK4 inhibition (IC₅₀ increases from 0.8 μM to 1.5 μM) .
- Pyrrolidinone → piperidinone : Enhances metabolic stability (t₁/₂ from 2.1 h to 4.3 h in liver microsomes) .
- Heterobifunctional degraders : Conjugation with E3 ligase ligands (e.g., thalidomide) via PEG linkers improves proteasome-mediated degradation of oncoproteins .
Methodological Tables
Q. Table 1: Comparative SAR of Urea Derivatives
| Substituent | IRAK4 IC₅₀ (μM) | LogP | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| 4-Ethoxyphenyl | 0.8 | 2.1 | 2.1 |
| 4-Methoxyphenyl | 1.5 | 1.8 | 3.7 |
| 4-Fluorophenyl | 1.2 | 2.3 | 1.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
